Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-

Toxicology Occupational Safety Regulatory Compliance

M-CDEA (CAS 106246-33-7) is a high-performance aromatic diamine curative engineered for demanding polyurethane and epoxy applications. Its meta-chloro substitution delivers faster curing kinetics than MOCA, while ethyl substituents enhance thermal stability and reduce toxicity—the compound carries no OSHA carcinogenicity or mutagenicity classification. In TDI-based cast PU elastomers, it achieves exceptional hardness, tear strength, and abrasion resistance suitable for industrial rolls, wheels, and seals. As an epoxy hardener, it yields a glass transition temperature of 191°C, enabling use in aerospace composites and high-temperature adhesives. M-CDEA also produces optically transparent PU elastomers for specialty coatings and lenses. Choose this curative for superior mechanical performance, thermal endurance, and a lower regulatory burden compared to legacy aromatic diamines.

Molecular Formula C21H28Cl2N2
Molecular Weight 379.4 g/mol
CAS No. 106246-33-7
Cat. No. B010909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
CAS106246-33-7
Molecular FormulaC21H28Cl2N2
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1N)CC)Cl)CC2=C(C(=C(C(=C2)CC)N)CC)Cl
InChIInChI=1S/C21H28Cl2N2/c1-5-12-9-14(18(22)16(7-3)20(12)24)11-15-10-13(6-2)21(25)17(8-4)19(15)23/h9-10H,5-8,11,24-25H2,1-4H3
InChIKeyVIOMIGLBMQVNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

106246-33-7 (M-CDEA) Curing Agent: A High-Performance Aromatic Diamine for Polyurethane and Epoxy Systems


Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-] (CAS 106246-33-7), commonly known as M-CDEA, is a high-performance aromatic diamine chain extender and curing agent . It is primarily used in the formulation of elastomeric polyurethanes (PU) and as a hardener for epoxy resins (EP) [1]. Its chemical structure, characterized by a methylene bridge linking two 3-chloro-2,6-diethylaniline moieties, confers specific reactivity and thermal properties .

Why Generic Substitution of 106246-33-7 (M-CDEA) Fails: Structural Differentiation from MOCA and Other Analogs


Generic substitution of aromatic diamine curatives is not feasible due to significant variations in reactivity, thermal performance, and safety profiles driven by subtle structural differences. For instance, the position of the chlorine atom relative to the amine group critically influences reactivity [1]. In M-CDEA, the chlorine atom is meta to the amine, which is reported to increase the amine's nucleophilicity compared to MOCA, where the chlorine is ortho to the amine, leading to a faster curing reaction [1]. Furthermore, the presence of ethyl substituents in M-CDEA enhances its thermal stability and reduces its toxicity profile compared to MOCA . These structural nuances translate into distinct performance outcomes in cured polyurethane and epoxy systems, making the direct replacement of one curative with another without reformulation a high-risk strategy for achieving target mechanical and thermal specifications.

Quantitative Performance Evidence for 106246-33-7 (M-CDEA) vs. MOCA and Other Curatives


Acute Oral Toxicity: LD50 >5000 mg/kg for M-CDEA vs. Carcinogenic Classification for MOCA

M-CDEA demonstrates a significantly improved safety profile compared to MOCA. The acute oral LD50 for M-CDEA in rats is >5000 mg/kg . In contrast, MOCA (MBOCA) is classified as an acute oral toxicant (Category 4), a germ cell mutagen (Category 2), and a carcinogen (Category 1) under OSHA HazCom 22CFR 1910.1200 [1][2]. This difference in toxicity profile is a primary driver for substituting MOCA with M-CDEA in industrial applications.

Toxicology Occupational Safety Regulatory Compliance

Cured Epoxy Glass Transition Temperature (Tg): M-CDEA Achieves 191°C vs. Standard Amine Curatives

M-CDEA imparts exceptional high-temperature resistance to cured epoxy systems. When used to cure a standard Bisphenol A epoxy resin with a specific cure cycle (4 hours @ 130°C, 4 hours @ 160°C, 4 hours @ 190°C), M-CDEA yields a glass transition temperature (Tg) of 191°C [1][2]. This performance metric is critical for applications in aerospace and automotive sectors requiring thermal stability. While a direct comparative Tg value for MOCA or Ethacure 300 in the exact same epoxy system is not provided in the source, the value itself represents a high benchmark for aromatic amine-cured epoxies, positioning M-CDEA as a premium high-temperature hardener.

Epoxy Curing Thermal Analysis High-Temperature Composites

Reactivity and Curing Speed: M-CDEA Gel Time is Faster than MOCA

M-CDEA exhibits a faster reaction rate with TDI prepolymers compared to MOCA, which translates to a shorter gel time and improved manufacturing throughput [1]. This is attributed to the meta-position of the chlorine atom in M-CDEA, which increases the nucleophilicity of the amine group relative to the ortho-chloro substitution in MOCA [1]. The faster cure speed can be a significant advantage in high-volume casting and RIM processes.

Polyurethane Elastomer Cure Kinetics Process Efficiency

Processing Advantage: M-CDEA Melting Point (88°C) vs. MOCA Melting Point (98-102°C)

M-CDEA offers a clear processing advantage due to its lower melting point. With a melting point of 88°C [1][2], M-CDEA can be melted and processed at a lower temperature than MOCA, which requires heating to 98-102°C [3][4]. This 10-14°C reduction in processing temperature translates to energy savings and reduced thermal stress on other formulation components, while also simplifying handling and mixing operations.

Processing Formulation Energy Efficiency

Procurement-Driven Application Scenarios for 106246-33-7 (M-CDEA)


High-Performance Cast Polyurethane Elastomers

M-CDEA is a preferred curative for TDI-based cast polyurethane elastomers where a balance of high hardness, tear strength, and abrasion resistance is required [1]. The superior mechanical properties and lower toxicity compared to MOCA make it suitable for demanding industrial components such as rolls, wheels, and seals [2].

High-Temperature Epoxy Resin Formulations

For epoxy systems requiring elevated glass transition temperatures (Tg), M-CDEA serves as an effective hardener. The reported Tg of 191°C in a Bisphenol A epoxy system validates its use in applications such as aerospace composites, high-temperature adhesives, and electrical encapsulants where thermal stability is critical [1].

Reduced-Risk Alternative to MOCA in Occupational Safety-Conscious Manufacturing

In manufacturing environments where worker exposure to hazardous chemicals is a primary concern, M-CDEA provides a direct substitute for MOCA. Its lack of OSHA hazardous classification for acute toxicity, germ cell mutagenicity, and carcinogenicity [1] significantly reduces regulatory burden and enhances worker safety protocols.

Polyurethane Systems Requiring Transparency and High Resiliency

M-CDEA enables the production of transparent polyurethane elastomers with enhanced resiliency and abrasion resistance [1]. This combination of optical clarity and mechanical performance is valuable for specialty applications like transparent coatings, optical lenses, and certain sporting goods.

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